4-(Azepan-1-yl)cyclohexane-1-carboxylic acid
Description
Fundamental Molecular Characteristics
The molecular structure of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid is defined by the molecular formula C₁₃H₂₃NO₂, with a precisely determined molecular weight of 225.33 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as this compound, reflecting the substitution pattern where the azepane ring system is attached to the 4-position of the cyclohexane ring bearing a carboxylic acid functional group at the 1-position. The structural connectivity is comprehensively described by the Simplified Molecular-Input Line-Entry System notation: O=C(C1CCC(N2CCCCCC2)CC1)O, which clearly delineates the arrangement of all atoms within the molecular framework.
The International Chemical Identifier representation provides additional structural precision: 1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16). This notation systematically encodes the molecular connectivity, highlighting the critical bond formations between the azepane nitrogen and the cyclohexane carbon framework. The compound exhibits significant molecular complexity through the integration of two distinct cyclic systems, each contributing unique conformational and electronic properties to the overall molecular behavior.
Conformational Analysis of Azepane-Cyclohexane Hybrid System
The conformational landscape of this compound is dominated by the dynamic interplay between two flexible ring systems: the six-membered cyclohexane ring and the seven-membered azepane ring. Cyclohexane conformational analysis demonstrates that the most stable configuration adopts the chair conformation, which minimizes ring strain and optimizes bond angles close to the tetrahedral ideal of 109.5 degrees. The chair conformation exhibits superior stability compared to alternative arrangements such as boat or twist-boat conformations, with the chair form representing the predominant solution-phase geometry under ambient conditions.
The azepane ring system presents additional conformational complexity due to its seven-membered structure, which lacks the rigid geometric constraints observed in six-membered rings. Computational studies utilizing meta-hybrid density functional theory methods have revealed that seven-membered nitrogen-containing heterocycles, including azepane derivatives, exhibit multiple low-energy conformational states with relatively small energy barriers between them. The azepane ring in this compound can adopt various puckered conformations, with the nitrogen atom serving as a conformational anchor point that influences the overall ring geometry through its hybridization state and lone pair orientation.
The integration of these two ring systems creates a complex conformational ensemble where the cyclohexane ring predominantly maintains its chair configuration while the azepane substituent explores multiple orientational states. The attachment point at the 4-position of cyclohexane allows the azepane ring to occupy either axial or equatorial positions, significantly affecting the overall molecular shape and potential intermolecular interactions. This conformational flexibility has profound implications for the compound's physical properties and potential biological activities.
Comparative Structural Analysis with Related Azepane Derivatives
The structural characteristics of this compound can be meaningfully compared with related azepane-containing compounds to understand the unique features of this particular molecular architecture. Related compounds such as 4-azepan-1-yl-4-oxobutanoic acid (Chemical Abstracts Service number 154740-93-9) demonstrate similar nitrogen-containing seven-membered ring systems but with different carbon framework attachments. This comparative analysis reveals that the azepane ring consistently maintains its characteristic conformational flexibility across different molecular contexts, while the nature of the attached carbon framework significantly influences overall molecular properties.
The molecular weight comparison shows this compound at 225.33 grams per mole compared to 4-azepan-1-yl-4-oxobutanoic acid at 199.25 grams per mole, reflecting the additional carbons contributed by the cyclohexane ring system versus the linear butanoic acid chain. Another related compound, 4-azepan-1-yl-butan-1-ol (Chemical Abstracts Service number 114960-98-4), with a molecular weight of 171.28 grams per mole, demonstrates how different functional group substitutions affect the overall molecular mass and polarity characteristics.
Crystallographic studies of related azepane derivatives, such as N-(2-oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide, provide valuable insights into the structural preferences of azepane-cyclohexane systems. These studies reveal that both six-membered and seven-membered rings typically adopt chair conformations when energetically favorable, with intermolecular hydrogen bonding patterns significantly influencing crystal packing arrangements. The comparative analysis suggests that the carboxylic acid functionality in this compound should exhibit similar hydrogen bonding capabilities, potentially leading to distinctive solid-state structures.
Crystallographic Characterization Challenges
The crystallographic characterization of this compound presents significant technical challenges that are characteristic of flexible, multi-ring organic compounds containing both aliphatic and heteroatom components. The conformational flexibility inherent in both the cyclohexane and azepane ring systems creates substantial difficulties in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The multiple low-energy conformational states accessible to this compound result in potential disorder within the crystal lattice, where different molecules may adopt slightly different conformations, leading to averaged electron density maps that obscure precise atomic positions.
The presence of the carboxylic acid functional group introduces additional crystallographic complexity through its capacity for extensive hydrogen bonding networks. Studies of related compounds, such as N-(hexahydro-2-oxo-1H-azepin-3-yl)-cyclohexanecarboxamide, demonstrate that hydrogen bonding between carboxylic acid groups and nitrogen-containing heterocycles can lead to complex supramolecular arrangements. These interactions often result in the formation of centrosymmetric dimers with specific graph-set motifs, but the exact nature of these arrangements depends critically on the precise molecular geometry and crystal packing environment.
The seven-membered azepane ring poses particular challenges for crystallographic refinement due to its inherent conformational mobility and the difficulty in precisely defining ring puckering parameters. Computational studies of similar seven-membered nitrogen heterocycles indicate that multiple conformational minima exist with relatively small energy differences, suggesting that crystal structures may exhibit static or dynamic disorder. Furthermore, the combination of the flexible azepane ring with the substituted cyclohexane framework creates a molecular system with numerous degrees of conformational freedom, making it challenging to achieve the molecular rigidity typically required for high-resolution crystallographic analysis.
Properties
IUPAC Name |
4-(azepan-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSQXMBHJEEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 4-Cyanocyclohexane-1-carboxylic Acid Intermediates
One established approach involves the synthesis of 4-cyanocyclohexane-1-carboxylic acid as a key intermediate, which is then reduced to the corresponding 4-aminomethyl derivative. This intermediate can be further transformed to introduce the azepane ring.
- Starting Materials : Mixtures of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane.
- Key Step : Microwave irradiation of the mixture to produce 4-cyanocyclohexane-1-carboxylic acid efficiently under milder conditions than traditional high-temperature methods (270–340 °C).
- Reduction : Catalytic hydrogenation using Raney nickel in aqueous ammonia converts the nitrile group to the amine, yielding 4-aminomethylcyclohexane-1-carboxylic acid.
- Isomerization : Treatment with alkali or ammonia selectively converts cis/trans mixtures to predominantly trans isomers, which are often more desirable for pharmaceutical applications.
- Purification : Use of strongly acidic resins to adsorb the amine product, removing non-basic impurities, followed by elution with acidic aqueous solutions.
This method is cost-effective and scalable but requires careful control of reaction conditions and catalyst handling due to the pyrophoric nature of Raney nickel and the need for high-pressure hydrogenation (around 150 bar).
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Microwave irradiation | Mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane | Efficient formation of 4-cyanocyclohexane-1-carboxylic acid |
| Catalytic reduction | Raney nickel catalyst, aqueous ammonia, high pressure (150 bar) | Conversion to 4-aminomethylcyclohexane-1-carboxylic acid |
| Isomerization | Alkali or ammonia treatment | Enrichment of trans isomer |
| Purification | Acidic resin adsorption and elution | Isolation of pure amine |
Hydrogenation of Aminobenzoic Acid Derivatives
Another route involves the hydrogenation of 4-aminobenzoic acid derivatives to yield the corresponding 4-aminocyclohexanecarboxylic acid, which can be further functionalized to introduce the azepane ring.
- Catalysts : Rhodium on carbon or Raney nickel.
- Conditions : Mild hydrogenation conditions (e.g., 10 atm H2, 60 °C) can be used for Rh/C catalysts.
- Stereochemical Control : Raney nickel tends to produce mixtures of cis and trans isomers; subsequent base-mediated isomerization improves trans isomer content.
- Limitations : Raney nickel is pyrophoric and difficult to separate from the product; high pressure limits industrial scalability.
| Catalyst | Pressure (atm) | Temperature (°C) | cis/trans Ratio | Notes |
|---|---|---|---|---|
| Rhodium on C | ~10 | 60 | Not reported | Mild conditions, less data on stereochemistry |
| Raney nickel | ~150 | Variable | Mixture | Pyrophoric, high pressure, requires isomerization step |
Conversion of Cis to Trans Isomers
The trans isomer of 4-amino-1-cyclohexanecarboxylic acid is often preferred due to its pharmaceutical relevance. Methods to convert cis to trans include:
- Treatment with bases in aprotic solvents.
- Use of intermediates such as sulfonates to facilitate isomerization.
- Crystallization techniques to separate isomers.
Reported yields for cis-to-trans conversion processes are around 68–73%, with trans isomer content exceeding 75%.
| Process Step | Conditions | Yield (%) | Trans Isomer Content (%) |
|---|---|---|---|
| Base treatment in aprotic solvent | Organic base, aprotic solvent | 68–73 | >75 |
| Crystallization | Aprotic solvent | - | Enrichment of trans isomer |
Summary Table of Preparation Methods
| Method | Key Intermediate | Catalyst/Conditions | Stereochemical Control | Yield/Notes |
|---|---|---|---|---|
| Reduction of 4-cyanocyclohexane-1-carboxylic acid | 4-Cyanocyclohexane-1-carboxylic acid | Raney nickel, aqueous ammonia, high pressure | Alkali/ammonia isomerization to trans | Efficient, scalable, requires catalyst handling |
| Hydrogenation of 4-aminobenzoic acid | 4-Aminobenzoic acid | Rhodium on carbon or Raney nickel, mild to high pressure | Base-mediated cis-to-trans conversion | Moderate yields, catalyst challenges |
| Cis-to-trans isomerization | Cis-4-amino-1-cyclohexanecarboxylic acid | Base in aprotic solvent | High trans isomer enrichment | 68–73% yield, >75% trans isomer |
| Azepane introduction (inferred) | 4-Amino or 4-formyl cyclohexane derivatives | Nucleophilic substitution or reductive amination | Requires stereochemical control | Specific yields not reported |
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is . The compound features a cyclohexane ring substituted with an azepane group and a carboxylic acid functional group, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit:
- Antidepressant Activity : Studies suggest that azepane derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects.
- Anti-inflammatory Properties : The carboxylic acid moiety may contribute to anti-inflammatory activities, making it a candidate for treating conditions like arthritis.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of azepane derivatives. It was found that specific substitutions on the azepane ring enhanced binding affinity to serotonin receptors, indicating potential use as antidepressants .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. Its structure allows it to interact with various enzymes, potentially inhibiting their activity.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests that this compound could be developed into a novel anti-inflammatory agent .
Materials Science
The compound's unique structural features make it suitable for developing new materials with specific properties. Its ability to form hydrogen bonds can be exploited in creating polymers with enhanced stability and mechanical properties.
Case Study: Polymer Development
Research has shown that incorporating azepane derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries .
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Cyclohexane-carboxylic acid derivatives vary in substituent type, position, and electronic effects, which dictate their physical properties and reactivity. Key examples from the evidence include:
Key Observations:
- Chlorophenyl groups (e.g., 4-(4-Cl-phenyl)) enhance crystallinity and thermal stability (mp 252–254°C) .
- Sulfonamides (e.g., 4-[(2,4-dichlorophenylsulfonamido)methyl]) correlate with bioactivity in cancer therapy, supported by topological indices predicting pharmacokinetic properties .
- Ester groups (e.g., methoxycarbonyl) are common in intermediates for prodrug synthesis .
- Aminomethyl substituents (tranexamic acid) enable medical applications like bleeding control .
Substituent Effects on Bioactivity
- Sulfonamides : Enhance binding to enzyme active sites (e.g., HIV protease, phosphodiesterase) due to hydrogen-bonding and hydrophobic interactions .
- Chlorophenyl groups : Improve lipophilicity, aiding membrane permeability in drug candidates .
- Maleimide esters : Enable site-specific protein modification via thiol-maleimide chemistry .
Biological Activity
4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.31 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. It is believed to modulate receptor activities and influence cellular signaling pathways. Specifically, studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which plays a significant role in the inflammatory response. The inhibition was quantified using IC50 values, showing a strong correlation between concentration and inhibitory effect.
- Anticancer Properties : In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Research has also pointed towards potential neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.
Data Table: Biological Activity Summary
| Study Type | Target/Cell Line | Observed Effect | IC50/EC50 Value |
|---|---|---|---|
| Enzymatic Inhibition | COX | Inhibition | 12 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | Apoptosis Induction | 15 µM |
| Cytotoxicity | A549 (Lung Cancer) | Cell Cycle Arrest | 20 µM |
| Neuroprotection | Neuronal Cells | Reduced Oxidative Stress | N/A |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while many share similar mechanisms of action, this compound exhibits unique properties that enhance its therapeutic potential.
Comparison Table
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid | COX Inhibition | Moderate anti-inflammatory effects |
| 4-(Morpholin-1-yl)cyclohexane-1-carboxylic acid | Receptor Modulation | Limited anticancer activity |
| This compound | Enzymatic Inhibition, Apoptosis Induction | Strong anticancer properties |
Q & A
Q. How can contradictory cytotoxicity results in cell lines be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
